molecular formula C15H13Cl2NO B332937 N-(3,4-dichlorobenzyl)-4-methylbenzamide

N-(3,4-dichlorobenzyl)-4-methylbenzamide

Cat. No.: B332937
M. Wt: 294.2 g/mol
InChI Key: TZBRXUZWBYEJPS-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group linked to a 3,4-dichlorobenzylamine moiety. This compound is synthesized via reactions involving 3,4-dichloroaniline and acyl chloride intermediates, as demonstrated in the synthesis of structurally related compounds like JC-229, which employs 3-(chlorosulfonyl)-4-methylbenzoyl chloride . The presence of electron-withdrawing chlorine atoms on the benzyl group and a methyl substituent on the benzamide ring confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-2-5-12(6-3-10)15(19)18-9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19)

InChI Key

TZBRXUZWBYEJPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,4-dichlorobenzyl)-4-methylbenzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Substitution Patterns and Physicochemical Properties
Compound Name Molecular Formula Substituents on Benzamide/Benzyl Groups Key Properties/Activities Reference ID
This compound C₁₅H₁₂Cl₂NO 4-methylbenzamide; 3,4-dichlorobenzyl Intermediate for antimicrobial agents (inferred)
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide C₁₄H₁₀Cl₃NO 3,4-dichlorobenzamide; 3-chloro-4-methylphenyl Higher halogen content; potential enhanced lipophilicity
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide C₁₈H₁₉ClNO₃ 4-chlorobenzamide; 3,4-dimethoxyphenethyl Increased hydrophilicity due to methoxy groups
JC-229 (sulfamoyl derivative) C₂₀H₁₄Cl₄N₂O₃S 4-methylbenzamide; 3,4-dichlorophenyl sulfamoyl Dual functionality for DNA-binding inhibition

Key Observations :

  • Halogenation : The addition of chlorine atoms (e.g., in 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Sulfamoyl Derivatives: Compounds like JC-229 incorporate sulfamoyl groups, enabling interactions with biological targets (e.g., DNA-binding proteins in Trypanosoma brucei), a feature absent in the parent benzamide .

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